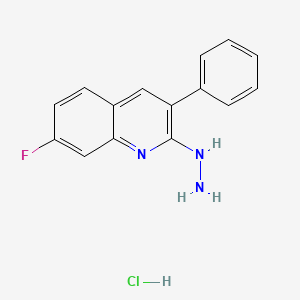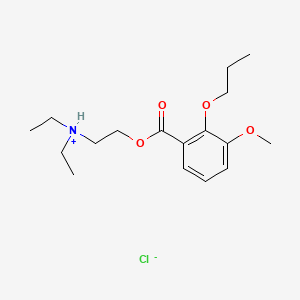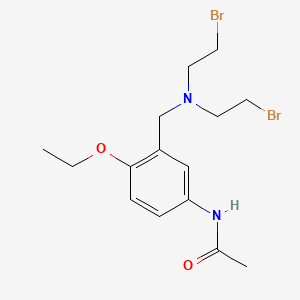
1-(Dichlorophenylmethyl)-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dichlorophenylmethyl)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a dichlorophenylmethyl group at the first position and a nitro group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Dichlorophenylmethyl)-4-nitrobenzene can be synthesized through several methods, including:
Nitration of 1-(Dichlorophenylmethyl)benzene: This involves the nitration of 1-(Dichlorophenylmethyl)benzene using concentrated nitric acid and sulfuric acid as a catalyst.
Sandmeyer Reaction:
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale nitration reactions, ensuring precise control over reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Dichlorophenylmethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like iron and hydrochloric acid.
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrochloric acid.
Substitution: Halogenating agents, strong acids.
Major Products Formed:
Oxidation Products: Nitroso derivatives, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(Dichlorophenylmethyl)-4-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(Dichlorophenylmethyl)-4-nitrobenzene exerts its effects involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its reactivity, influencing its binding affinity and biological activity.
Comparación Con Compuestos Similares
1-(Dichlorophenylmethyl)-4-nitrobenzene is compared with other similar compounds, highlighting its uniqueness:
1-(Chlorophenylmethyl)-4-nitrobenzene: Similar structure but with only one chlorine atom.
1-(Bromophenylmethyl)-4-nitrobenzene: Similar structure but with a bromine atom instead of chlorine.
1-(Dichlorophenylmethyl)-3-nitrobenzene: Similar structure but with the nitro group at the third position.
Propiedades
Número CAS |
63068-97-3 |
|---|---|
Fórmula molecular |
C13H9Cl2NO2 |
Peso molecular |
282.12 g/mol |
Nombre IUPAC |
1-[dichloro(phenyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C13H9Cl2NO2/c14-13(15,10-4-2-1-3-5-10)11-6-8-12(9-7-11)16(17)18/h1-9H |
Clave InChI |
QQXNXLXYPCALKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



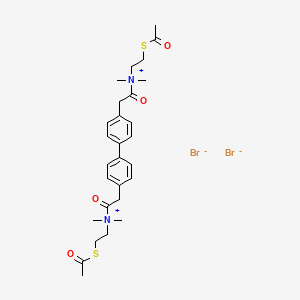


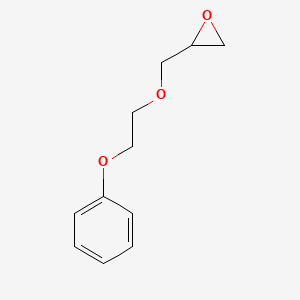
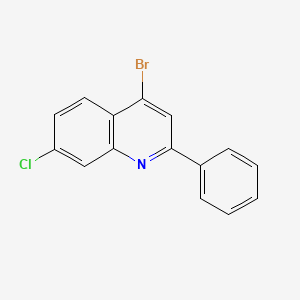
![1-[(4E,8E)-6,6,9-trimethyl-2-methylidenecycloundeca-4,8-dien-1-yl]ethanone](/img/structure/B15344871.png)

